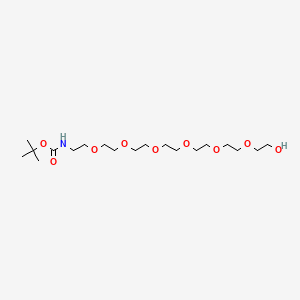

N-Boc-PEG7-alcohol

Overview

Description

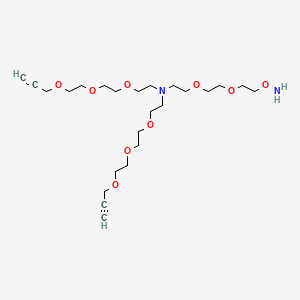

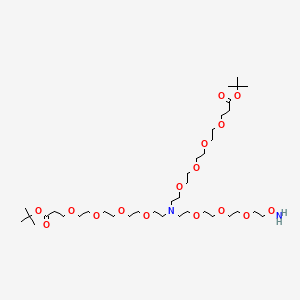

N-Boc-PEG7-alcohol is a PEG/Alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a PEG derivative containing a hydroxyl group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

This compound is a versatile building block that can be used in the synthesis of complex compounds . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis

The molecular weight of this compound is 425.5 g/mol . It has a functional group of Boc-protected amine/Alcohol . The molecular formula is C19H39NO9 .Chemical Reactions Analysis

This compound is a reagent and speciality chemical, as well as a useful intermediate and reaction component . It has been reported to have an excellent quality and can be used as a reaction component or scaffold for complex syntheses .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure . It is a liquid and its color ranges from colorless to light yellow .Scientific Research Applications

1. Polymer Electrolytes in Li-ion Batteries

N-Boc-PEG7-alcohol, as part of poly(ethylene glycol) (PEG) derivatives, plays a role in the development of polymer electrolytes for lithium-ion batteries. The modification of poly(vinyl alcohol) (PVA) with PEG variants, including poly(ethylene glycol) monomethyl ether, creates boron-containing comb-branched copolymers. These copolymers are used to form polymer electrolytes with enhanced ionic conductivity, making them suitable for use in lithium-ion batteries. Such electrolytes show satisfactory ambient temperature ionic conductivity and good electrochemical stability (Aydın et al., 2011).

2. Catalyst-free Chemoselective N-tert-butyloxycarbonylation

This compound is involved in the catalyst-free N-tert-butyloxycarbonylation of amines in water. This process leads to the formation of N-t-Boc derivatives chemoselectively without any isocyanate, urea, N,N-di-t-Boc, and O/S-t-Boc as side products. This method is particularly noteworthy for producing optically pure N-t-Boc derivatives from chiral amines, esters of alpha-amino acids, and beta-amino alcohol (Chankeshwara & Chakraborti, 2006).

3. Biosensing Applications

In biosensing, PEG derivatives including this compound are used to enhance the functionality of biosensors. For example, a novel sensing platform for quantifying ethanol involves polyfluorene-g-poly(ethylene glycol) (PF-g-PEG) and multiwalled carbon nanotubes. This macromolecular design demonstrates the potential of PEG derivatives in creating efficient biosensors for various applications (Bekmezci et al., 2020).

4. Thermoelectric Performance Enhancement

This compound-related compounds are used to enhance the thermoelectric performance of materials. For instance, nanofilms involving single-walled carbon nanotubes, PEDOT:PSS/SWCNTs, and SWCNTs/PEDOT:PSS, were used to electrodeposit polyaniline in a mixed alcohol solution including polyethylene glycol. The resulting nanofilms exhibited high electrical conductivity and enhanced Seebeck coefficient, showing the potential of PEG derivatives in improving thermoelectric materials (Shi et al., 2015).

Mechanism of Action

Target of Action

N-Boc-PEG7-alcohol is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are therefore the proteins that these PROTACs and ADCs are designed to degrade or inhibit .

Mode of Action

This compound acts as a linker in the formation of PROTACs and ADCs . In PROTACs, one end of the linker binds to an E3 ubiquitin ligase, and the other end binds to the target protein . This brings the target protein in close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein . In ADCs, the linker connects an antibody to a cytotoxic drug . The antibody guides the ADC to the target cell, where the drug is released to exert its cytotoxic effect .

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the specific PROTAC or ADC that it is part of . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . ADCs, on the other hand, deliver cytotoxic drugs directly to target cells, leading to cell death .

Pharmacokinetics

The hydrophilic peg spacer in the compound can increase solubility in aqueous media , which could potentially enhance the bioavailability of the PROTACs and ADCs.

Result of Action

The result of this compound’s action is the formation of PROTACs and ADCs that can selectively degrade target proteins or deliver cytotoxic drugs to target cells . This can lead to the inhibition of disease-related proteins or the death of disease cells .

Action Environment

The action of this compound, as part of PROTACs or ADCs, can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound, as the Boc group can be deprotected under mild acidic conditions . Additionally, the presence of certain enzymes in the cellular environment can influence the cleavage of the linker and the release of the drug in ADCs .

Future Directions

Biochemical Analysis

Biochemical Properties

N-Boc-PEG7-alcohol is a PEG/Alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the synthesis of PROTACs . By facilitating the degradation of target proteins, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in the formation of PROTACs . These compounds function by binding to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO9/c1-19(2,3)29-18(22)20-4-6-23-8-10-25-12-14-27-16-17-28-15-13-26-11-9-24-7-5-21/h21H,4-17H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYKHCLPZWXBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B609408.png)

![2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)